2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime
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Overview
Description
2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime is a complex organic compound with a molecular formula of C21H18Cl2N2O3 and a molecular weight of 417.29 g/mol . This compound is part of the isoquinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime typically involves multi-step organic reactions. One common method includes the reaction of an aromatic aldehyde with malononitrile and a suitable amine in the presence of a catalyst, followed by cyclization and oxime formation . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: Using reagents like Jones reagent or Sarett complex.
Reduction: Typically involves hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Jones reagent (CrO3 in AcOH) or Sarett complex.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolizine derivatives, while reduction may produce various hydroxy or amino derivatives .
Scientific Research Applications
2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carboxamide .
- (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido isoquinolin-2-ol .
Uniqueness
Compared to similar compounds, 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-16-9-12-14(18)8-13-11-5-3-2-4-10(11)6-7-17(13)15(12)19/h2-5,9,12-13H,6-8H2,1H3/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZARWXLLYEZPO-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)CC2C3=CC=CC=C3CCN2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=O)CC2C3=CC=CC=C3CCN2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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